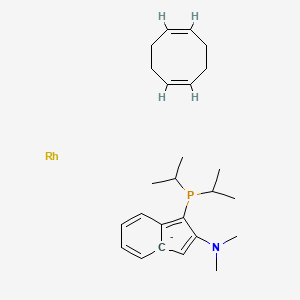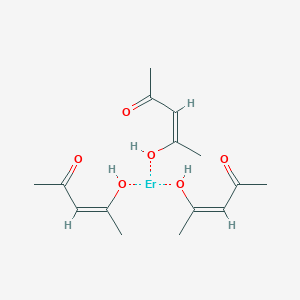
Erbium(III) acetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(III) acetylacetonate hydrate is a coordination compound that includes erbium, a rare earth element, along with organic acetylacetonate ligands and water molecules. The compound is represented by the formula Er(C5H7O2)3·xH2O, where x denotes the number of water molecules. It is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Erbium(III) acetylacetonate hydrate, also known as Erbium(III) 2,4-pentanedionate, REacton®, 99.9% (REO), is a complex inorganic compound that includes erbium, a rare earth element, along with organic acetylacetonate ligands and water molecules .
Target of Action
It is often used as a constituent in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(iii), [er(acac)3(bath)] .
Mode of Action
The mode of action of this compound is primarily through its interactions with other compounds in a reaction. It is often used as a catalyst in various chemical reactions
Biochemical Pathways
Its primary use is in the preparation of other compounds, such as mono dispersed lanthanide oxide nanodisks , rather than directly interacting with biological systems.
Result of Action
The result of the action of this compound is primarily the formation of other compounds. For example, it can be used in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(III), [Er(acac)3(bath)] , and mono dispersed lanthanide oxide nanodisks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium(III) acetylacetonate hydrate can be synthesized through several methods. One common method involves the reaction of erbium chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve erbium chloride in water.
- Add acetylacetone to the solution.
- Slowly add sodium hydroxide to the mixture while stirring.
- The product precipitates out of the solution and is then filtered and dried.
Another method involves a solid-phase reaction where the metal salt of erbium is added to an acetylacetone solution, followed by precipitation, filtration, and drying .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Erbium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands in the presence of suitable reagents.
Complexation Reactions: It can form complexes with other ligands, such as bathophenanthroline, to create new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other β-diketones or ligands that can displace the acetylacetonate groups.
Complexation Reactions: Conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Major Products Formed
Substitution Reactions: New coordination compounds with different ligands.
Complexation Reactions: Complexes such as tris(acetylacetonate)mono(bathophenanthroline)erbium(III).
Scientific Research Applications
Erbium(III) acetylacetonate hydrate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other erbium compounds and as a catalyst in organic reactions.
Biology: In studies involving the interaction of rare earth elements with biological molecules.
Medicine: Potential use in imaging and diagnostic applications due to its luminescent properties.
Industry: Used in the preparation of lanthanide oxide nanodisks and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Europium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Lanthanum(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
Uniqueness
This compound is unique due to its specific luminescent properties, which make it particularly useful in applications requiring light emission. Its stability and ability to form complexes with various ligands also distinguish it from other similar compounds .
Properties
IUPAC Name |
erbium;(Z)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSKGOXFIMTKO-LNTINUHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ErO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70949-24-5 |
Source


|
| Record name | Erbium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
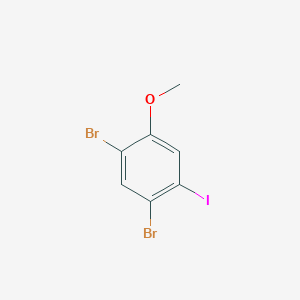
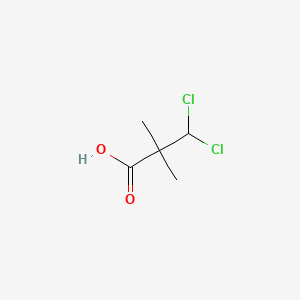

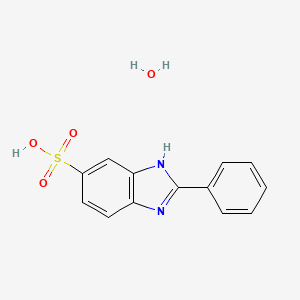

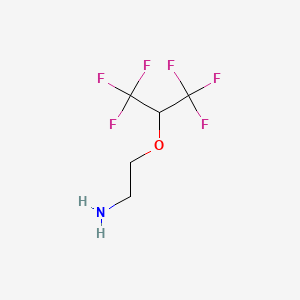
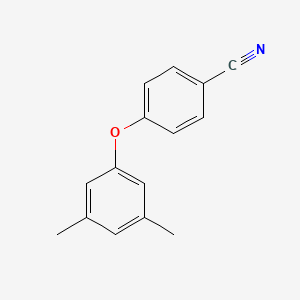

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
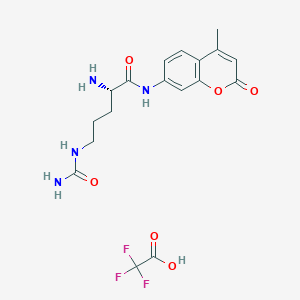
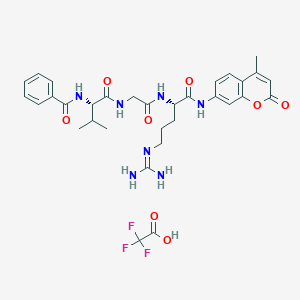
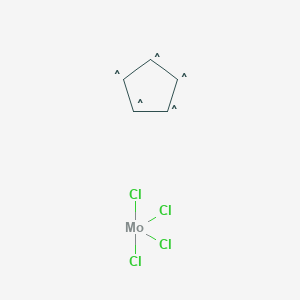
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
